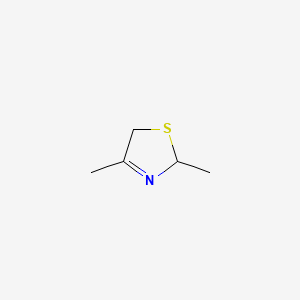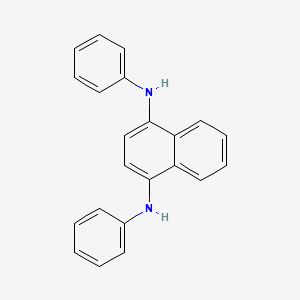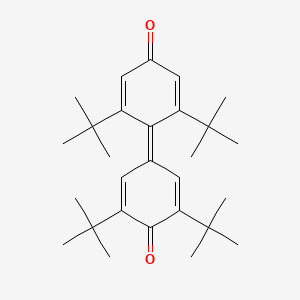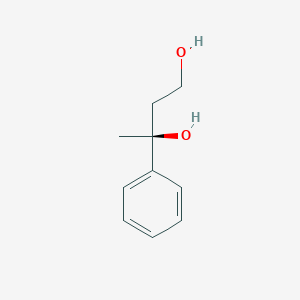
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is particularly interesting due to its unique structure, which includes a benzimidazole ring fused with a dibromoethanone moiety.
Preparation Methods
The synthesis of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE typically involves the reaction of 1H-benzimidazole with dibromoethanone under specific conditions. One common method involves the condensation of 1H-benzimidazole with 2,2-dibromoacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE has several scientific research applications, including:
Biology: It is used in studies related to enzyme inhibition and protein binding, due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE involves its interaction with biological targets such as enzymes and proteins. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The dibromoethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-yl hydrazones: These compounds have combined antiparasitic and antioxidant activities.
1H-Benzimidazole-2-yl methanone: Used in the detection of phosgene, a toxic industrial chemical.
The uniqueness of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE lies in its dibromoethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C9H7Br3N2O |
|---|---|
Molecular Weight |
398.88 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone;hydrobromide |
InChI |
InChI=1S/C9H6Br2N2O.BrH/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9;/h1-4,8H,(H,12,13);1H |
InChI Key |
FCNWKFLWRDZSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


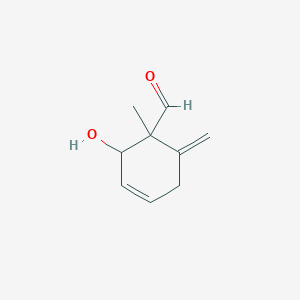

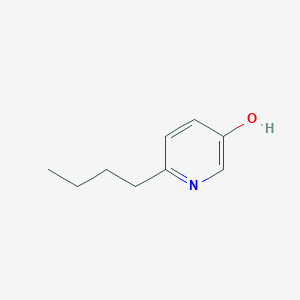
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
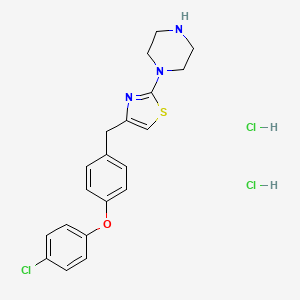
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
